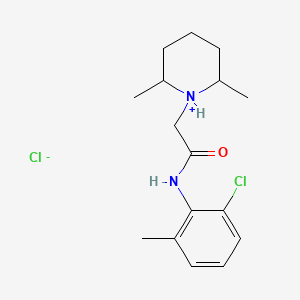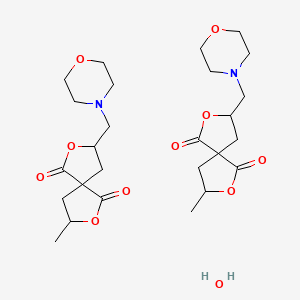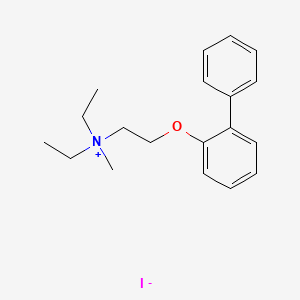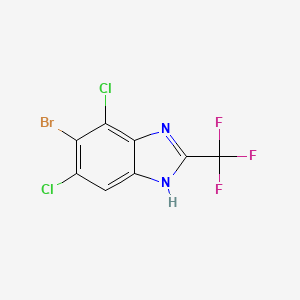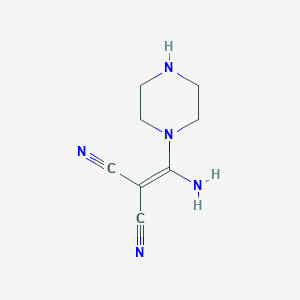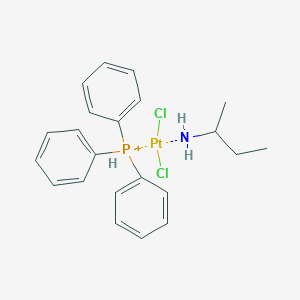
butan-2-amine;dichloroplatinum;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-amine;dichloroplatinum;triphenylphosphanium is a complex compound that combines the properties of butan-2-amine, dichloroplatinum, and triphenylphosphanium. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:
Preparation of Butan-2-amine: Butan-2-amine can be synthesized through biocatalytic reductive amination using native amine dehydrogenases.
Formation of Dichloroplatinum Complex: Dichloroplatinum complexes are often prepared by reacting platinum salts with appropriate ligands under controlled conditions.
Combination with Triphenylphosphanium: The final step involves the reaction of butan-2-amine and dichloroplatinum with triphenylphosphanium to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one or more ligands in the compound with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .
Applications De Recherche Scientifique
Butan-2-amine;dichloroplatinum;triphenylphosphanium has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of butan-2-amine;dichloroplatinum;triphenylphosphanium involves its interaction with molecular targets and pathways. For example, the platinum center can form DNA interstrand cross-links, affecting DNA replication and transcription . The compound’s amine and phosphine components also contribute to its overall activity, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other platinum-based complexes, such as cisplatin and carboplatin, as well as other amine and phosphine-containing compounds .
Uniqueness
Butan-2-amine;dichloroplatinum;triphenylphosphanium is unique due to its combination of butan-2-amine, dichloroplatinum, and triphenylphosphanium. This combination provides distinct properties, including high reactivity and specificity in various chemical and biological reactions .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique combination of components allows it to participate in a wide range of reactions and processes, making it a valuable tool in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C22H27Cl2NPPt+ |
|---|---|
Poids moléculaire |
602.4 g/mol |
Nom IUPAC |
butan-2-amine;dichloroplatinum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1 |
Clé InChI |
SLWOGIIIPMRYKA-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)

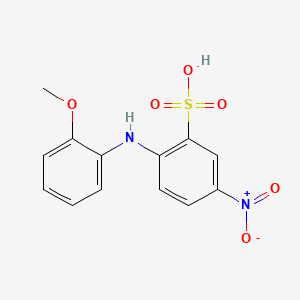

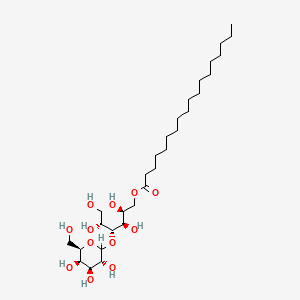
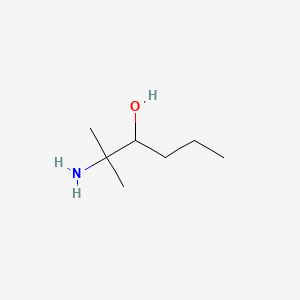
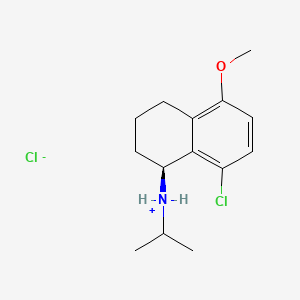
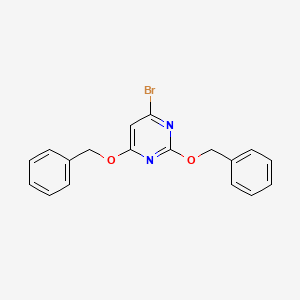
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
